molecular formula C22H18N6 B1684574 Rilpivirine CAS No. 500287-72-9

Rilpivirine

Cat. No. B1684574
CAS RN: 500287-72-9
M. Wt: 366.4 g/mol
InChI Key: YIBOMRUWOWDFLG-ONEGZZNKSA-N
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Description

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections. It is known for its higher potency, longer half-life, and reduced side-effect profile compared to older NNRTIs such as efavirenz . This compound is marketed under brand names such as Edurant and Rekambys .

Mechanism of Action

Rilpivirine works by binding to the reverse transcriptase enzyme of HIV-1, thereby blocking the RNA-dependent and DNA-dependent DNA polymerase activities. This inhibition prevents the replication of the virus . The compound’s high potency and reduced resistance profile are attributed to its internal conformational flexibility and the plasticity of its binding site .

Safety and Hazards

Rilpivirine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

A major goal of NIAID-supported research on HIV treatment today is to develop long-acting therapies that—unlike current antiretrovirals, which require daily dosing—could be taken only once a week, once a month, or even less often . Long-acting cabotegravir plus rilpivirine is a novel alternative to oral antiretrovirals, with the potential to improve adherence and quality of life in people with HIV .

Biochemical Analysis

Biochemical Properties

Rilpivirine plays a crucial role in inhibiting the reverse transcriptase enzyme of HIV-1, thereby preventing the replication of the virus. It interacts with the reverse transcriptase enzyme by binding to a specific site, which leads to the blockage of RNA and DNA-dependent DNA polymerase activities . This interaction is non-competitive, meaning that this compound does not compete with the natural substrates of the enzyme but rather binds to an allosteric site . The binding of this compound to reverse transcriptase is facilitated by its internal conformational flexibility and the plasticity of the binding site .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to reduce HIV-related inflammation but may also cause disturbances in lipid metabolism and adipose tissue distribution . In human subcutaneous adipose cells, this compound has been observed to increase levels of inflammatory markers such as resistin and interleukin-8, while decreasing levels of oxidative markers like superoxide dismutase, catalase, and glutathione . These effects highlight the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the reverse transcriptase enzyme of HIV-1. This binding results in the inhibition of the enzyme’s activity, thereby preventing the replication of the virus . This compound’s binding to reverse transcriptase is characterized by a reduction in the binding affinity of the drug to the enzyme due to specific mutations, such as E138K, which can lead to resistance . Additionally, this compound has been shown to attenuate liver fibrosis through selective inhibition of the STAT1 signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its long elimination half-life, which ranges from 13 to 28 weeks when administered intramuscularly . This long half-life contributes to its sustained plasma concentrations and prolonged therapeutic effects. This compound can also cause injection site reactions, which are generally mild to moderate in severity and have a median duration of 3 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving chronic liver injury, this compound has demonstrated a hepatoprotective effect that is related to its anti-fibrogenic and apoptotic actions in hepatic stellate cells . High concentrations of this compound can compromise the viability of these cells, indicating a dose-dependent effect . Additionally, this compound has been shown to enhance autophagy in the liver, which may contribute to its hepatoprotective action .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 . This metabolic pathway involves the oxidation of this compound, leading to the formation of various metabolites. The compound’s metabolism is influenced by drug-drug interactions, particularly with inhibitors and inducers of CYP3A4 . This compound’s metabolic pathways also play a role in its pharmacokinetic profile, including its long elimination half-life and sustained plasma concentrations .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. When administered intramuscularly, this compound exhibits absorption-limited kinetics, resulting in sustained plasma concentrations . The compound is highly bound to plasma proteins, which influences its distribution within the body . Additionally, this compound’s transport and distribution are affected by its interactions with drug-metabolizing enzymes and transporters .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on the reverse transcriptase enzyme of HIV-1. The compound’s localization is influenced by its binding interactions with the enzyme and its internal conformational flexibility . This compound’s subcellular localization is crucial for its antiviral activity, as it needs to be in close proximity to the reverse transcriptase enzyme to effectively inhibit its function .

Preparation Methods

The synthesis of rilpivirine involves several steps. The current procedure is mainly divided into three steps:

Chemical Reactions Analysis

Rilpivirine undergoes various chemical reactions, including:

properties

IUPAC Name

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBOMRUWOWDFLG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198189
Record name Rilpivirine
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Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1mg/ml, Readily soluble in DSMO (> 50 mg/mL); moderately soluble in PEG 400 (40 mg/mL). Practically insoluble in water (20 mg/mL, pH 7.0)
Record name Rilpivirine
Source DrugBank
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Record name Rilpivirine
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Mechanism of Action

Rilpivirine is a non-competitive NNRTI that binds to reverse transcriptase. Its binding results in the blockage of RNA and DNA- dependent DNA polymerase activities, like HIV-1 replication. It does not present activity against human DNA polymerases α, β and γ. Rilpivirine's flexible structure around the aromatic rings allows the adaptation to changes in the non-nucleoside RT binding pocket, reducing the likelihood of viral mutations conferring resistance., Rilpivirine, a diarylpyrimidine nonnucleoside reverse transcriptase inhibitor (NNRTI), inhibits replication of human immunodeficiency virus type 1 (HIV-1) by interfering with viral RNA- and DNA-directed polymerase activities of reverse transcriptase. Diarylpyrimidine NNRTIs (e.g., rilpivirine, etravirine) are capable of adapting to mutations in HIV-1 reverse transcriptase because of structural flexibility that allows for binding to the allosteric NNRTI binding pocket in a variety of conformations. Unlike other currently available NNRTIs, rilpivirine contains a cyanovinyl group that contributes to potency and maintains the drug's binding ability, despite the emergence of some resistance mutations.
Record name Rilpivirine
Source DrugBank
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Color/Form

Slightly yellow crystalline powder, White to off-white powder

CAS RN

500287-72-9
Record name Rilpivirine
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Record name Rilpivirine [USAN:INN]
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Record name 4-((4-((4-[(E)-2-Cyanoethenyl]- 2,6-dimethylphenyl)amino) pyrimidin-2-yl)amino) benzonitril
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Record name RILPIVIRINE
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Record name Rilpivirine
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Melting Point

241-243°C, 242 °C
Record name Rilpivirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08864
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Rilpivirine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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